4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
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Description
4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, also known as P3P, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. P3P is a pyrazinyl-pyridine derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on compounds structurally similar to 4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide highlights their synthetic versatility and potential in organic chemistry. For instance, studies on pyrazine and pyridine derivatives have demonstrated the utility of these compounds in developing new synthetic methodologies and understanding reaction mechanisms. The functionalization reactions of pyrazole-carboxylic acids and their derivatives have been explored for generating new compounds with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005). Such research underscores the importance of these chemical frameworks in advancing synthetic organic chemistry.
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, pyridine and pyrazine scaffolds are integral to the design and synthesis of novel therapeutic agents. The discovery of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which is an orally active histone deacetylase inhibitor, exemplifies the therapeutic potential of these chemical classes. MGCD0103 has shown significant antitumor activity and has entered clinical trials, highlighting the potential of structurally related compounds in cancer therapy (Zhou et al., 2008).
Pharmacological Applications
The pharmacological applications of compounds featuring pyridine and pyrazine motifs extend beyond oncology. These compounds have been investigated for their antimicrobial, anti-inflammatory, and antiviral activities. For example, synthesis and biological evaluation of pyrazolopyrimidines derivatives have revealed their anticancer and anti-5-lipoxygenase properties, indicating a broad spectrum of potential pharmacological applications (Rahmouni et al., 2016).
properties
IUPAC Name |
4-propyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-4-15-6-8-16(9-7-15)20(25)24-14-18-19(23-12-11-22-18)17-5-3-10-21-13-17/h3,5-13H,2,4,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWBNGHHZJATRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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